2-BCz serves as a valuable building block for synthesizing semiconducting materials crucial for organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) [].
The presence of both a bromine atom and a nitrogen atom in its structure allows for further chemical modifications, enabling the creation of conjugated polymers with desired electronic properties []. These polymers can then be employed in the active layers of OLEDs and OPVs, influencing factors like light emission and charge transport [, ].
2-BCz can be used to develop deep-blue fluorescent materials. A derivative of 2-BCz, named PyEtCz, exhibits strong deep-blue emission with a high fluorescent quantum yield of 75% []. This makes it a promising candidate for applications requiring efficient blue light generation, such as full-color displays.
2-Bromo-9H-carbazole is a mono-brominated derivative of carbazole, specifically at the 2-position. Its chemical formula is C₁₂H₈BrN, and it is characterized by the presence of both bromo and amine functional groups. This compound is notable for its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Research indicates that 2-bromo-9H-carbazole exhibits biological activity, particularly in binding interactions with proteins. Studies have shown its binding affinity for human serum albumin, a major protein in blood plasma that plays a crucial role in drug transport. The interactions are significant for assessing the pharmacokinetics of drugs that may incorporate this compound in their structure .
Several methods exist for synthesizing 2-bromo-9H-carbazole:
2-Bromo-9H-carbazole has several applications:
Studies focusing on the interactions of 2-bromo-9H-carbazole with biological macromolecules have revealed insights into its binding mechanisms. For instance, molecular docking studies have been conducted to evaluate its affinity towards human serum albumin, providing a better understanding of how this compound behaves in biological systems. The findings suggest that structural modifications could enhance its binding properties and potentially improve its efficacy as a drug candidate .
Several compounds share structural similarities with 2-bromo-9H-carbazole. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
9H-Carbazole | Parent Compound | Lacks halogen substitution; serves as a base structure for derivatives. |
2,7-Dibromo-9H-Carbazole | Dibrominated Derivative | Contains two bromine atoms; may exhibit different electronic properties and reactivity patterns. |
2-Bromo-9-phenyl-9H-Carbazole | Phenyl-substituted | Incorporates a phenyl group; alters solubility and electronic characteristics. |
3-Bromo-9H-Carbazole | Brominated at 3-position | Different bromination position affects reactivity and potential applications. |
Each of these compounds has unique properties that influence their reactivity and suitability for specific applications, making them distinct from 2-bromo-9H-carbazole while still retaining some structural similarities .
Multinuclear nuclear magnetic resonance spectroscopy is a pivotal tool for elucidating the structural features of 2-Bromo-9H-carbazole. This compound, characterized by a bromine atom substituted at the 2-position of the carbazole core, exhibits distinctive resonances in both proton and carbon nuclear magnetic resonance spectra.
The proton nuclear magnetic resonance spectrum of 2-Bromo-9H-carbazole typically displays aromatic proton signals reflecting the substituted carbazole framework. The presence of bromine at the 2-position leads to characteristic downfield shifts for adjacent protons due to the electron-withdrawing nature of the bromine atom.
Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|---|
H-1 | 8.12–8.18 | Doublet | 1 | Adjacent to bromine |
H-3 | 7.60–7.68 | Doublet | 1 | Ortho to bromine |
H-4 to H-8 | 7.20–7.55 | Multiplet | 5 | Remaining aromatic protons |
N–H | 8.00–8.20 | Singlet | 1 | Indole nitrogen |
Note: Data ranges are representative and may vary with solvent and concentration [1] [2].
The carbon-13 nuclear magnetic resonance spectrum of 2-Bromo-9H-carbazole reveals signals for all aromatic carbons, with the carbon directly bonded to bromine (C-2) appearing notably downfield.
Carbon Position | Chemical Shift (δ, ppm) | Assignment |
---|---|---|
C-2 | 120–130 | Directly bonded to bromine |
C-1, C-3–C-9 | 110–140 | Aromatic carbons |
Note: Exact values depend on experimental conditions and referencing standards [2].
Mass spectrometry provides a robust analytical approach for confirming the molecular identity and studying the fragmentation behavior of 2-Bromo-9H-carbazole. The presence of bromine, with its two major isotopes, leads to a characteristic isotopic pattern in the mass spectrum.
Fragment Ion (m/z) | Relative Intensity (%) | Assignment |
---|---|---|
244 | 100 | Molecular ion (^79Br) |
246 | ~98 | Molecular ion (^81Br) |
164 | 80–90 | Loss of bromine (C12H8N^+) |
139, 127 | 10–30 | Further fragmentation of carbazole |
Note: The exact fragmentation pattern may vary with ionization method and instrument settings [3] [1].
Ultraviolet-visible spectroscopy and emission studies are essential for characterizing the electronic transitions and photophysical behavior of 2-Bromo-9H-carbazole. The compound exhibits strong π–π* transitions, characteristic of the carbazole core, with additional effects due to bromine substitution.
λ_max (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Assignment |
---|---|---|
329–335 | 10,000–15,000 | π–π* transition |
279–284 | 8,000–12,000 | π–π* transition (secondary) |
Note: Values are representative for carbazole derivatives and may vary for 2-Bromo-9H-carbazole depending on solvent and concentration [4] [5].
λ_em (nm) | Quantum Yield (%) | Description |
---|---|---|
355–370 | 60–75 | Blue fluorescence |
Note: Emission data are based on studies of carbazole derivatives and may be influenced by the substituent position and environment [6] [4].
Irritant